molecular formula C12H12Cl3NO B11810422 N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride

N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride

Cat. No.: B11810422
M. Wt: 292.6 g/mol
InChI Key: PDTIEXPOOXENOR-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. This compound is characterized by the presence of a dichlorobenzyl group attached to a furan ring, with an amine group substituted by a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methylfuran-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorobenzyl)-2-methoxyethanamine hydrochloride
  • 2,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorobenzaldehyde

Uniqueness

N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride is unique due to its specific combination of a dichlorobenzyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H12Cl3NO

Molecular Weight

292.6 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-N-methylfuran-2-amine;hydrochloride

InChI

InChI=1S/C12H11Cl2NO.ClH/c1-15(12-3-2-6-16-12)8-9-4-5-10(13)7-11(9)14;/h2-7H,8H2,1H3;1H

InChI Key

PDTIEXPOOXENOR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=C(C=C1)Cl)Cl)C2=CC=CO2.Cl

Origin of Product

United States

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